molecular formula C80H88Cl8O16 B6288699 3-Chloropropyloxyhydroxycalix[8]arene CAS No. 1005158-97-3

3-Chloropropyloxyhydroxycalix[8]arene

Cat. No.: B6288699
CAS No.: 1005158-97-3
M. Wt: 1589.2 g/mol
InChI Key: XVUUBPXOWKJLRX-UHFFFAOYSA-N
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Description

3-Chloropropyloxyhydroxycalix8arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. Calixarenes are known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, catalysis, and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyloxyhydroxycalix8arene typically involves the reaction of calix8arene with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions . The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for 3-Chloropropyloxyhydroxycalix8This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyloxyhydroxycalix8arene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-aminopropyloxyhydroxycalixarene or 3-thiopropyloxyhydroxycalixarene.

    Oxidation: Formation of quinone derivatives.

    Reduction: Regeneration of the phenolic units.

Scientific Research Applications

3-Chloropropyloxyhydroxycalix8arene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloropropyloxyhydroxycalix8arene primarily involves its ability to form host-guest complexes. The phenolic units and the macrocyclic structure provide a hydrophobic cavity that can encapsulate guest molecules. This encapsulation can enhance the stability, solubility, and bioavailability of the guest molecules. Additionally, the compound can interact with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropropyloxyhydroxycalix8arene is unique due to its larger macrocyclic structure, which provides a larger cavity for guest encapsulation. This enhances its utility in applications requiring the encapsulation of larger molecules or multiple guest molecules simultaneously. Additionally, the presence of the 3-chloropropyloxy group allows for further functionalization, expanding its versatility in various chemical and biological applications .

Properties

IUPAC Name

49,50,51,52,53,54,55,56-octakis(3-chloropropoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H88Cl8O16/c81-9-1-17-97-73-49-25-51-35-66(90)37-53(74(51)98-18-2-10-82)27-55-39-68(92)41-57(76(55)100-20-4-12-84)29-59-43-70(94)45-61(78(59)102-22-6-14-86)31-63-47-72(96)48-64(80(63)104-24-8-16-88)32-62-46-71(95)44-60(79(62)103-23-7-15-87)30-58-42-69(93)40-56(77(58)101-21-5-13-85)28-54-38-67(91)36-52(75(54)99-19-3-11-83)26-50(73)34-65(89)33-49/h33-48,89-96H,1-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUUBPXOWKJLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2OCCCCl)CC3=CC(=CC(=C3OCCCCl)CC4=CC(=CC(=C4OCCCCl)CC5=CC(=CC(=C5OCCCCl)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)OCCCCl)OCCCCl)OCCCCl)OCCCCl)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H88Cl8O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1589.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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